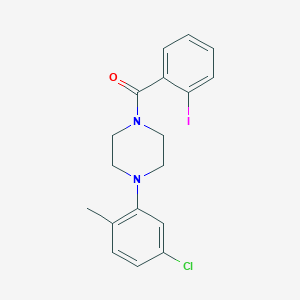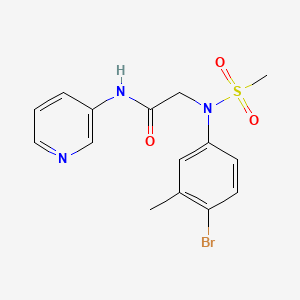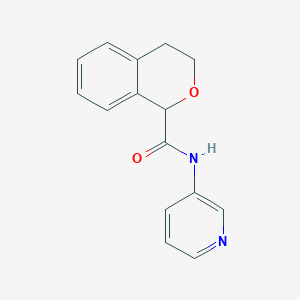
1-(5-chloro-2-methylphenyl)-4-(2-iodobenzoyl)piperazine
Descripción general
Descripción
1-(5-chloro-2-methylphenyl)-4-(2-iodobenzoyl)piperazine, commonly known as CPI-169, is a novel chemical compound that has gained significant attention in the scientific community due to its potential in treating cancer. CPI-169 is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are known to play a critical role in regulating gene expression.
Mecanismo De Acción
CPI-169 selectively binds to the bromodomain of 1-(5-chloro-2-methylphenyl)-4-(2-iodobenzoyl)piperazine proteins, preventing them from interacting with acetylated histones. This, in turn, leads to the downregulation of genes that are involved in cancer cell growth and survival. CPI-169 has been shown to induce apoptosis (programmed cell death) in cancer cells, and it also inhibits the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
CPI-169 has been shown to have a significant impact on cancer cell growth and survival. In preclinical studies, CPI-169 has been shown to induce apoptosis in cancer cells and inhibit their migration and invasion. CPI-169 has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPI-169 in lab experiments is its selectivity for the 1-(5-chloro-2-methylphenyl)-4-(2-iodobenzoyl)piperazine family of proteins. This allows for targeted inhibition of genes that are involved in cancer cell growth and survival, without affecting other cellular processes. However, one of the limitations of using CPI-169 is its relatively low solubility, which can make it difficult to administer in in vivo studies.
Direcciones Futuras
There are several future directions for research on CPI-169. One area of interest is the development of more potent and selective 1-(5-chloro-2-methylphenyl)-4-(2-iodobenzoyl)piperazine inhibitors. Another area of interest is the evaluation of CPI-169 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is a need for further studies to evaluate the safety and efficacy of CPI-169 in clinical trials.
Aplicaciones Científicas De Investigación
CPI-169 has been extensively studied for its potential in treating cancer. 1-(5-chloro-2-methylphenyl)-4-(2-iodobenzoyl)piperazine proteins are known to play a critical role in regulating the expression of genes that are involved in cancer cell growth and survival. CPI-169 selectively inhibits the this compound family of proteins, leading to the downregulation of these genes and ultimately inducing cancer cell death. CPI-169 has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in treating various types of cancer.
Propiedades
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIN2O/c1-13-6-7-14(19)12-17(13)21-8-10-22(11-9-21)18(23)15-4-2-3-5-16(15)20/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBBPEDRRFZVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxy-2-nitrophenyl)-2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4171725.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4171729.png)
![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4171732.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate](/img/structure/B4171736.png)
![2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide](/img/structure/B4171744.png)
![N-benzyl-4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4171752.png)

![12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4171763.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4171776.png)

![2-[4-(2-chloro-6-fluorophenyl)-3-methyl-5-isoxazolyl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B4171793.png)
![N-[4-(benzyloxy)phenyl]-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4171805.png)
![4-[2-(allyloxy)phenyl]-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4171808.png)
